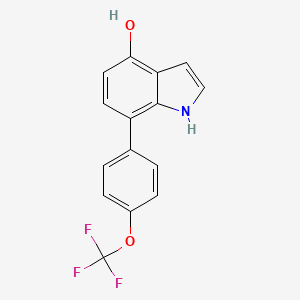
4-Hydroxy-7-(4-(trifluoromethoxy)phenyl)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-7-(4-(trifluoromethoxy)phenyl)indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The presence of the trifluoromethoxy group in this compound adds unique chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(4-(trifluoromethoxy)phenyl)indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)aniline and indole derivatives.
Hydroxylation: The hydroxylation of the indole ring can be achieved using various oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-7-(4-(trifluoromethoxy)phenyl)indole undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form various reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indoles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Palladium catalysts are frequently used in coupling reactions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced indoles, and various substituted indoles, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-7-(4-(trifluoromethoxy)phenyl)indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-7-(4-(trifluoromethoxy)phenyl)indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid: This compound has similar structural features but differs in its functional groups and biological activities.
4-Hydroxy-7-(4-methoxyphenyl)indole: This compound lacks the trifluoromethoxy group, which significantly alters its chemical properties and reactivity.
Uniqueness
The presence of the trifluoromethoxy group in 4-Hydroxy-7-(4-(trifluoromethoxy)phenyl)indole imparts unique electronic and steric effects, making it distinct from other indole derivatives
Eigenschaften
Molekularformel |
C15H10F3NO2 |
|---|---|
Molekulargewicht |
293.24 g/mol |
IUPAC-Name |
7-[4-(trifluoromethoxy)phenyl]-1H-indol-4-ol |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)21-10-3-1-9(2-4-10)11-5-6-13(20)12-7-8-19-14(11)12/h1-8,19-20H |
InChI-Schlüssel |
FVZNDDLIKVSKJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C(=C(C=C2)O)C=CN3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


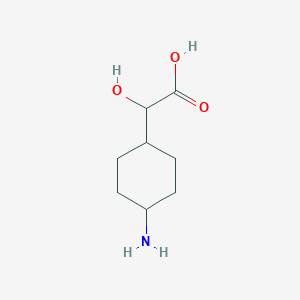
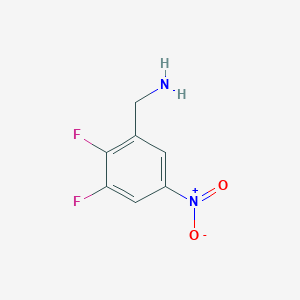
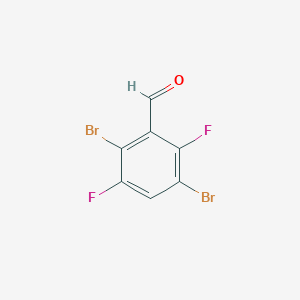

![1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083625.png)
![7-Cyclopropyl-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13083635.png)


![2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13083650.png)
![12-Acetyl-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-13-one](/img/structure/B13083653.png)
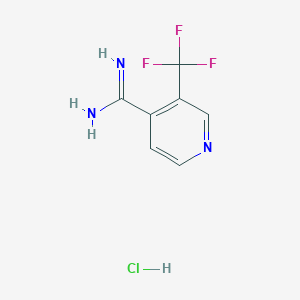
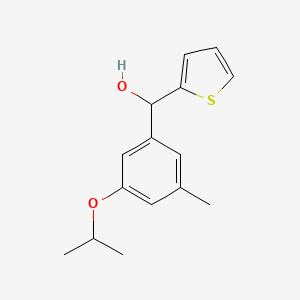

![3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13083671.png)
